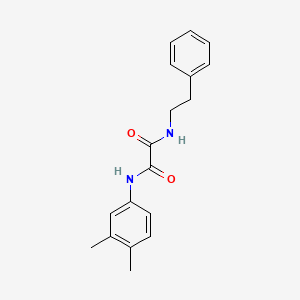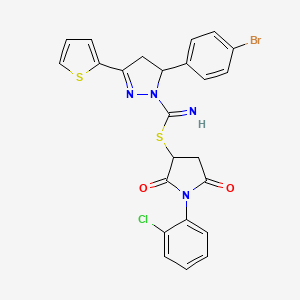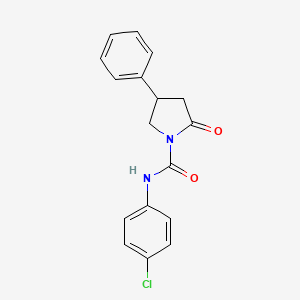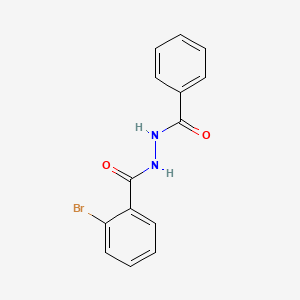
N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)ethanediamide (DPED) is a small molecule that belongs to the class of N-phenyl-N'-alkyl ethanediamides. DPED has been studied for its potential use in various scientific research applications due to its unique chemical properties.
作用機序
The mechanism of action of N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)ethanediamide is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in cell proliferation and survival. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, this compound can alter the expression of genes that are involved in cell growth and survival, leading to the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory and analgesic effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that are involved in the immune response. By inhibiting the production of these cytokines, this compound can reduce inflammation and pain.
実験室実験の利点と制限
N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)ethanediamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an effective tool for studying intracellular processes. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, there are also some limitations to using this compound in lab experiments. This compound can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, this compound can be unstable in certain conditions, which can affect its activity and make it difficult to work with.
将来の方向性
There are several future directions for research on N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)ethanediamide. One area of research is the development of new cancer therapies based on this compound. Researchers are currently exploring the use of this compound in combination with other drugs to enhance its anti-cancer effects. Another area of research is the development of new anti-inflammatory and analgesic drugs based on this compound. Researchers are also exploring the use of this compound in other areas of research, such as neurodegenerative diseases and autoimmune disorders.
Conclusion:
In conclusion, this compound is a small molecule that has been studied for its potential use in various scientific research applications. This compound has been shown to have anti-cancer, anti-inflammatory, and analgesic effects. While there are some limitations to using this compound in lab experiments, it remains a promising candidate for the development of new drugs and therapies. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential use in other areas of research.
合成法
N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)ethanediamide can be synthesized using a simple one-pot reaction between 3,4-dimethylbenzoyl chloride and 2-phenylethylamine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to this compound by the addition of a reducing agent. The synthesis of this compound is relatively straightforward and can be carried out in a standard laboratory setting.
科学的研究の応用
N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)ethanediamide has been studied for its potential use in various scientific research applications. One of the main areas of research has been in the field of cancer treatment. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
特性
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13-8-9-16(12-14(13)2)20-18(22)17(21)19-11-10-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYCHDLIOCMJAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N',N'-diethyl-N-methyl-1,2-ethanediamine](/img/structure/B4992002.png)

![3-nitro-N-[2,2,2-trichloro-1-({[(2,6-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4992019.png)
![1-{4-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}-2-piperidinone](/img/structure/B4992026.png)
![4-methoxy-N-[2-(4-methyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4992035.png)
![2-[2-(4-biphenylyl)-2-oxoethyl] 1-phenyl 4-hydroxy-1,2-pyrrolidinedicarboxylate](/img/structure/B4992040.png)

![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-carboxamide](/img/structure/B4992054.png)
![N-(2-allyl-2-hydroxy-4-penten-1-yl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4992061.png)

![3-({[(4-biphenylylcarbonyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B4992071.png)

![2-chloro-N-dibenzo[b,d]furan-3-yl-4,5-difluorobenzamide](/img/structure/B4992102.png)
